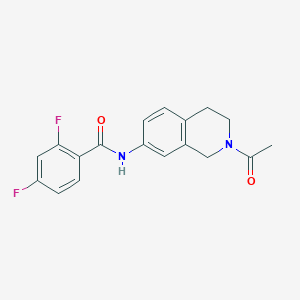

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzamide

Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzamide is a synthetic organic compound featuring a tetrahydroisoquinoline core modified with an acetyl group at the 2-position and a 2,4-difluorobenzamide substituent at the 7-position. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to natural alkaloids, enabling interactions with diverse biological targets . The acetyl group enhances metabolic stability, while the 2,4-difluorobenzamide moiety contributes to lipophilicity and target binding affinity, likely through halogen bonding or π-π interactions .

Properties

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2O2/c1-11(23)22-7-6-12-2-4-15(8-13(12)10-22)21-18(24)16-5-3-14(19)9-17(16)20/h2-5,8-9H,6-7,10H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGHARMPKMHDTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, biological mechanisms, and therapeutic implications based on current research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors . It may act as an inhibitor of certain kinases involved in signaling pathways associated with cancer proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Anticancer Properties

Several studies have highlighted the compound's potential as an anticancer agent . Research indicates that it may inhibit the activity of key enzymes involved in tumor growth. For example:

- Cell Proliferation Inhibition : In vitro studies demonstrate that the compound effectively reduces cell proliferation in various cancer cell lines by targeting specific signaling pathways .

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways, leading to increased expression of pro-apoptotic factors .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties:

- Alzheimer’s Disease Models : In Drosophila models of Alzheimer's disease, the compound mitigated Aβ42 toxicity by rescuing phenotypic defects and enhancing motor functions .

- Cell Viability Improvement : It has been reported to improve cell viability in neuronal cell lines exposed to neurotoxic agents .

Case Studies and Research Findings

Comparison with Similar Compounds

Research Findings and Data

Physicochemical Properties

- Lipophilicity (LogP) : Estimated LogP of 3.2 for the target compound (calculated via fragment-based methods), compared to 4.1 for teflubenzuron .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 198–202°C, higher than lufenuron (167°C) due to stronger crystal packing from the acetyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.